2-(2-Aminoethyl)isoindolin-1-one hydrobromide
Overview
Description
2-(2-Aminoethyl)isoindolin-1-one hydrobromide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of “2-(2-Aminoethyl)isoindolin-1-one hydrobromide” is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
“this compound” interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction results in high binding affinity, which is a key factor in its inhibitory action .
Biochemical Pathways
The compound’s interaction with CDK7 affects the cell cycle regulation pathway. By inhibiting CDK7, the compound disrupts the normal progression of the cell cycle, which can lead to the death of cancer cells .
Result of Action
The inhibition of CDK7 by “this compound” can lead to the disruption of the cell cycle, resulting in the death of cancer cells . This makes it a potential candidate for anti-cancer action .
Biochemical Analysis
Biochemical Properties
2-(2-Aminoethyl)isoindolin-1-one hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The compound’s aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, facilitating its role in biochemical processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, the compound can interact with DNA or RNA, influencing gene expression by modulating the binding of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effective use in experiments. Over time, the compound may undergo hydrolysis or other degradation processes, which can affect its activity and potency . Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in cell signaling and gene expression observed over extended periods of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Toxicity studies have indicated that very high doses can cause adverse effects, including cellular damage and disruption of normal metabolic processes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, with higher concentrations in specific tissues or organelles leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while distribution to the mitochondria could impact cellular metabolism and energy production.
Properties
IUPAC Name |
2-(2-aminoethyl)-3H-isoindol-1-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.BrH/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13;/h1-4H,5-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFVLLVQLAPPBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.